molecular formula C14H20Cl2N4O2 B2464744 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride CAS No. 1052553-32-8

1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride

Cat. No. B2464744
CAS RN: 1052553-32-8
M. Wt: 347.24
InChI Key: MKCCTESVAZLINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride” is a compound that includes a piperazine moiety . Piperazine derivatives show a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives has been the subject of numerous studies . Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of the compound is C14H18N4O2•HCl . The molecular weight is 310.78 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources.

Scientific Research Applications

Store-Operated Ca²⁺ Entry (SOCE) Modulation

1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (SKF-96365) is a well-known inhibitor of store-operated Ca²⁺ entry (SOCE). SOCE plays a crucial role in regulating cytoplasmic Ca²⁺ concentration ([Ca²⁺]ᵢ) and influences essential cellular processes such as cell proliferation, differentiation, apoptosis, and gene expression . SKF-96365 inhibits the CRAC (Ca²⁺ release-activated Ca²⁺ channel) channel, which is the archetypal SOCE channel. It prevents Ca²⁺ influx triggered by the depletion of endoplasmic reticulum (ER) Ca²⁺ stores. In Jurkat cells, SKF-96365 inhibits thapsigargin-induced SOCE with an IC₅₀ of 12 μM in a dose-dependent manner. Interestingly, this inhibitor has also shown promise in preventing tumor metastasis in a mouse model of breast cancer .

Medicinal Chemistry and Drug Development

Piperazine derivatives, including SKF-96365, have attracted attention due to their diverse biological and pharmaceutical activities. The piperazine moiety appears in several drugs, such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers explore the potential of SKF-96365 as a scaffold for developing novel therapeutic agents. Its unique chemical structure and modulatory effects on Ca²⁺ channels make it an interesting candidate for further medicinal chemistry studies.

Synthesis and Characterization

The synthesis of SKF-96365 involves four steps, resulting in an overall yield of 9%. The compound’s structure has been confirmed using techniques like 1H-NMR, 13C-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Additionally, intermediates in the synthesis pathway (such as compounds 3 and 4) have been isolated and characterized .

Other Potential Applications

While the primary focus has been on SOCE modulation, researchers continue to explore SKF-96365 in other contexts. These may include investigations into its effects on cellular signaling pathways, ion channels, and disease models. However, further studies are needed to uncover additional applications.

Mechanism of Action

Target of Action

The primary target of 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is believed to be the serotonin receptor (Htr3a and Htr1a) . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.

Mode of Action

This compound is assumed to have a mixed mechanism of action , with serotonergic and dopamine antagonistic properties . This means it can bind to serotonin and dopamine receptors, blocking their activation and leading to changes in neurotransmission.

Biochemical Pathways

serotonergic and dopaminergic pathways . These pathways are involved in a wide range of physiological processes, including mood regulation, reward, and cognition .

Pharmacokinetics

Its solubility in various solvents suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its mixed mechanism of action and the wide range of physiological processes regulated by serotonin and dopamine. It has been described as having euphoric, stimulant properties comparable to those produced by amphetamine .

Safety and Hazards

While specific safety and hazard information for “1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride” is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-(4-methoxyphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2.ClH/c1-19-12-4-2-11(3-5-12)14-16-13(20-17-14)10-18-8-6-15-7-9-18;/h2-5,15H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBPBFDURDFACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.